Heptane-4-sulfonyl chloride
Overview
Description
Heptane-4-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO2S. It is a sulfonyl chloride derivative of heptane, characterized by a sulfonyl chloride functional group attached to the fourth carbon of the heptane chain. This compound is primarily used in organic synthesis and various industrial applications due to its reactivity and versatility.
Mechanism of Action
Target of Action
Heptane-4-sulfonyl chloride, like other sulfonyl chlorides, is primarily used as a reagent in organic synthesis . , which are known to inhibit enzymes like carbonic anhydrase and dihydropteroate synthetase.
Mode of Action
This compound is a reactive compound that can participate in various chemical reactions. For instance, it can be used in the synthesis of sulfonyl chlorides and sulfonamides with a potassium poly(heptazine imide) photocatalyst . Under 465 nm blue light irradiation, phenylsulfonyl chloride can be obtained in high yield .
Biochemical Pathways
The sulfonamides it can help synthesize are known to inhibit the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid in bacteria and leading to their death .
Result of Action
As a chemical reagent, this compound’s primary “action” is to participate in chemical reactions to form other compounds. The results of these reactions can vary widely depending on the conditions and the reactants involved .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the yield of phenylsulfonyl chloride from this compound can be affected by the wavelength of light used in the reaction . Other factors, such as temperature and the presence of other chemicals, can also influence the reactions it participates in.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptane-4-sulfonyl chloride can be synthesized through the chlorosulfonation of heptane. The reaction involves treating heptane with chlorosulfonic acid (HSO3Cl) under controlled conditions to introduce the sulfonyl chloride group at the fourth carbon position. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions and ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorosulfonation processes. The process requires precise control of temperature, pressure, and reactant concentrations to achieve optimal yields and purity. The resulting product is then purified through distillation and other standard purification techniques to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: Heptane-4-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield sulfonyl acids or sulfonic acids.
Reduction: Reduction reactions can produce heptane-4-sulfonic acid or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various sulfonate esters, amides, or thioethers.
Scientific Research Applications
Heptane-4-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used as a reagent in organic synthesis, particularly in the preparation of sulfonated derivatives and intermediates for various chemical reactions.
Comparison with Similar Compounds
Benzene-4-sulfonyl chloride
Toluene-4-sulfonyl chloride
Xylene-4-sulfonyl chloride
Ethylbenzene-4-sulfonyl chloride
Properties
IUPAC Name |
heptane-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO2S/c1-3-5-7(6-4-2)11(8,9)10/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMJFQIHJFOWPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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